Acid Stability of the 2‑Cl‑Z Group Versus Unsubstituted Z: ≥60‑Fold Difference Quantified by First‑Order Deprotection Kinetics
The 2‑chlorobenzyloxycarbonyl (2‑Cl‑Z) group introduced by Z(2‑Cl)-OSu is at least 60 times more stable under acidic conditions than the unsubstituted benzyloxycarbonyl (Z) group [1]. Erickson and Merrifield quantitatively determined that the relative first‑order rates of deprotection of Nᵋ‑benzyloxycarbonyl‑L‑lysine in 2%, 10%, and 50% (v/v) trifluoroacetic acid in dichloromethane at 20 °C are 1, 50, and 1,000, respectively. Under identical solid‑phase conditions, the Nᵋ‑2‑chlorobenzyloxycarbonyl group produced no detectable branched peptides (<0.2 mole%) during the synthesis of decalysylvaline, demonstrating acid stability exceeding that of the Z group by a factor of ≥60 [1][2]. The commercial specification further cites the 2‑CZ group as approximately 50 times more stable to acid than the Z‑protection .
| Evidence Dimension | Relative first‑order rate of acidolytic deprotection (50% TFA/DCM, 20 °C) |
|---|---|
| Target Compound Data | Nᵋ‑2‑chlorobenzyloxycarbonyl‑L‑lysine: <0.2 mole% branched peptide formation (≥60× more stable than Z) |
| Comparator Or Baseline | Nᵋ‑benzyloxycarbonyl‑L‑lysine (Z group): relative rate = 1,000 (50% TFA); 50 (10% TFA); 1 (2% TFA) |
| Quantified Difference | ≥60‑fold greater acid stability for 2‑Cl‑Z vs. Z; no branching observed for 2‑Cl‑Z |
| Conditions | Solid‑phase peptide synthesis conditions; 50:50 (v/v) TFA/DCM, 20 °C; decalysylvaline model system |
Why This Matters
This differential directly determines whether lysine‑containing peptides can be synthesised without Nᵋ‑branching side products during Boc‑SPPS, making Z(2‑Cl)-OSu the reagent of necessity for sequences where Z protection alone fails.
- [1] Erickson, B.W.; Merrifield, R.B. Stability of side chain protecting groups in solid phase peptide synthesis. Isr. J. Chem. 1974, 12 (1–2), 79–85. View Source
- [2] Erickson, B.W.; Merrifield, R.B. Use of chlorinated benzyloxycarbonyl protecting groups to eliminate Nᵋ-branching at lysine during solid-phase peptide synthesis. J. Am. Chem. Soc. 1973, 95 (11), 3757–3763. View Source
